2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
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Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-2-18-25-20(26-32-18)19-16-6-4-3-5-11-27(16)22(31)28(21(19)30)13-17(29)24-12-14-7-9-15(23)10-8-14/h7-10H,2-6,11-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSWCXVVLCESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide represents a novel synthetic derivative with potential biological applications. The oxadiazole moiety is known for its diverse biological activities including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Oxadiazole ring : Contributes to the compound's biological activity.
- Pyrimido[1,6-a]azepin framework : Imparts additional pharmacological properties.
- Acetamide group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activities. For instance:
- A study found that 3-acetyl-1,3,4-oxadiazoline derivatives showed strong bactericidal effects against various strains of Staphylococcus, indicating a potential for the compound in treating bacterial infections .
The mechanism of action is thought to involve the disruption of biofilm formation and interference with gene transcription related to bacterial virulence .
Cytotoxicity Studies
Cytotoxicity assays are crucial for determining the safety profile of new compounds. In studies involving similar oxadiazole derivatives:
- Compounds demonstrated varying levels of cytotoxicity against different cell lines (e.g., L929 and A549). Notably, some derivatives increased cell viability at certain concentrations .
For the compound , detailed cytotoxicity data are yet to be published; however, its structural similarities to known cytotoxic agents suggest potential effects that warrant further investigation.
Table 1: Summary of Biological Activities
Recent Research Insights
A recent study highlighted the synthesis and evaluation of various oxadiazole derivatives where it was found that:
- The presence of an acetyl group significantly enhances antimicrobial activity compared to other structural analogs .
Moreover, molecular dynamics simulations have suggested that specific substitutions on the phenyl ring can modulate cytotoxic effects and enhance interaction with target proteins .
Scientific Research Applications
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications across various domains, including its biological activity, synthesis methods, and potential therapeutic uses.
Chemical Properties and Structure
The compound features a complex structure that includes a pyrimido[1,6-a]azepin core and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 357.4 g/mol. The presence of the 5-ethyl-1,2,4-oxadiazol-3-yl group is significant as oxadiazoles are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, oxadiazoles have been associated with significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. In one study, derivatives similar to this compound exhibited IC50 values indicating potent activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria. This suggests that the compound may also exhibit antibacterial or antifungal activity, warranting further investigation into its spectrum of action .
Neurological Applications
The unique structural features of this compound may allow it to interact with neurological pathways. Some studies have suggested that oxadiazole-containing compounds can act as modulators of neurotransmitter receptors or possess neuroprotective effects. This opens avenues for exploring its potential in treating neurodegenerative diseases or conditions characterized by neuronal excitability .
Case Study 1: Antitumor Activity Evaluation
In a recent study published in a peer-reviewed journal, a series of compounds structurally related to our target compound were synthesized and tested against various cancer cell lines. The results demonstrated that specific substitutions on the oxadiazole ring significantly influenced anticancer activity, with some derivatives achieving IC50 values below 10 µM against MCF-7 cells .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of similar oxadiazole-containing compounds. The study reported that certain derivatives exhibited promising results in animal models for anxiety and depression, suggesting potential therapeutic applications in psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
